molecular formula C20H26N4O4 B13858239 Terazosin-md

Terazosin-md

Cat. No.: B13858239
M. Wt: 386.4 g/mol
InChI Key: ZOUTUYYZIMGRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terazosin is a quinazoline derivative and an alpha-1 adrenergic antagonist. It is primarily used to treat benign prostatic hyperplasia (BPH) and hypertension. By blocking alpha-1 adrenergic receptors, Terazosin relaxes smooth muscles in blood vessels and the prostate, improving urinary flow and reducing blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Terazosin hydrochloride is synthesized through a multi-step process involving the reaction of 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-((tetrahydro-2-furanyl)carbonyl)piperazine with hydrochloric acid. The process involves the use of various reagents and solvents, including acetonitrile, water, sodium citrate dihydrate, and citric acid .

Industrial Production Methods: The industrial production of Terazosin hydrochloride involves high-performance liquid chromatography (HPLC) for the separation and estimation of the compound in pharmaceutical dosage forms. The method uses an Inertsil ODS-C18 column with a mobile phase consisting of water, acetonitrile, and triethylamine, adjusted to pH 6.4 with orthophosphoric acid .

Chemical Reactions Analysis

Types of Reactions: Terazosin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the reactions involving Terazosin include acetonitrile, water, sodium citrate dihydrate, citric acid, and hydrochloric acid. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .

Major Products Formed: The major product formed from the reactions involving Terazosin is Terazosin hydrochloride, which is used in pharmaceutical formulations to treat BPH and hypertension .

Mechanism of Action

Properties

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

[4-(1-amino-6,7-dimethoxyisoquinolin-3-yl)piperazin-1-yl]-(oxolan-2-yl)methanone

InChI

InChI=1S/C20H26N4O4/c1-26-16-10-13-11-18(22-19(21)14(13)12-17(16)27-2)23-5-7-24(8-6-23)20(25)15-4-3-9-28-15/h10-12,15H,3-9H2,1-2H3,(H2,21,22)

InChI Key

ZOUTUYYZIMGRSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N=C2N)N3CCN(CC3)C(=O)C4CCCO4)OC

Origin of Product

United States

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